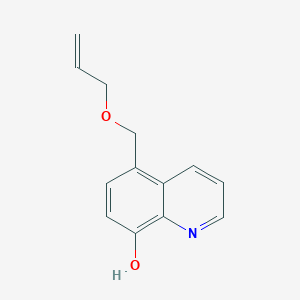

5-((Allyloxy)methyl)quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2787-54-4 |

|---|---|

Molecular Formula |

C13H13NO2 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

5-(prop-2-enoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C13H13NO2/c1-2-8-16-9-10-5-6-12(15)13-11(10)4-3-7-14-13/h2-7,15H,1,8-9H2 |

InChI Key |

INZHCIWZKKDCSN-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC1=C2C=CC=NC2=C(C=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 5 Allyloxy Methyl Quinolin 8 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-((allyloxy)methyl)quinolin-8-ol and its derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise assignment of chemical environments within the molecule.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of 8-hydroxyquinoline (B1678124), the parent structure, distinct signals are observed for each of the aromatic protons. researchgate.netchemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solution, the proton at position 2 typically appears at the lowest field. chemicalbook.com The introduction of substituents, such as the ((allyloxy)methyl) group at the C5 position, induces characteristic shifts in the proton signals. The methylene (B1212753) protons of the N-CH₂-Quinoline group in analogs like 5-(morpholin-4-ylmethyl)quinolin-8-ol (B1331954) are typically observed as a singlet in the range of 3.58 ppm. The allyloxy group in this compound would exhibit characteristic signals for the vinyl and methylene protons. The hydroxyl proton at the 8-position of quinolin-8-ol derivatives often presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the quinoline (B57606) ring are sensitive to the electronic effects of substituents. For example, in 8-hydroxyquinoline derivatives, the carbon bearing the hydroxyl group (C8) shows a characteristic resonance. Theoretical and experimental studies on various quinoline derivatives, such as primaquine (B1584692) and quinine, have established a basis for assigning the carbon signals. tsijournals.com The presence of the allyloxy)methyl substituent at C5 would result in distinct signals for the methyl, methylene, and vinyl carbons, which can be assigned based on their expected chemical shifts and by comparison with related structures.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for 8-Hydroxyquinoline and a Related Analog

| Proton Environment | 8-Hydroxyquinoline (CDCl₃) chemicalbook.com | 5-(Morpholin-4-ylmethyl)quinolin-8-ol (DMSO-d₆) |

| H2 | ~8.78 | - |

| H3 | ~7.45 | - |

| H4 | ~8.15 | - |

| H5 | ~7.33 | - |

| H6 | ~7.43 | - |

| H7 | ~7.19 | 6.98-8.50 (m, Aromatic) |

| OH | - | ~4.82 (s) |

| N-CH₂-Quinoline | - | 3.58 (s) |

| Morpholine CH₂-N | - | 2.60 (t) |

| Morpholine CH₂-O | - | 3.82 (t) |

Note: '-' indicates data not specified in the provided context for the specific analog.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its analogs by detecting their characteristic vibrational frequencies.

The IR spectrum of 8-hydroxyquinoline (HQ) exhibits a broad absorption band in the region of 3550–3700 cm⁻¹, which is attributed to the stretching vibration of the hydroxyl group (O-H). researchgate.net This broadening is often indicative of hydrogen bonding. The C-O stretching vibration is typically observed around 1231 cm⁻¹. researchgate.net The C=N stretching vibration within the quinoline ring appears around 1685 cm⁻¹. researchgate.net Aromatic C-C stretching vibrations are expected in the 1450-1657 cm⁻¹ region. researchgate.net

For substituted derivatives like this compound, additional characteristic bands would be present. The C-O-C stretching vibrations of the ether linkage would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C=C stretching of the allyl group would be observed around 1645 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds would also be present.

In metal complexes of 8-hydroxyquinoline derivatives, a shift in the ν(C=N) band to a lower frequency (e.g., from 1620 cm⁻¹ to 1580 cm⁻¹) can indicate coordination of the quinoline nitrogen to the metal center.

Interactive Data Table: Key IR Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline and its Derivatives

| Vibrational Mode | 8-Hydroxyquinoline researchgate.netresearchgate.net | 5,8-Quinolinedione Derivatives mdpi.com | General Region for Allyl Group |

| O-H Stretch | 3550-3700 | - | - |

| C=O Stretch | - | 1650-1700 | - |

| C=N Stretch | ~1685 | - | - |

| Aromatic C=C Stretch | 1450-1657 | 1507-1617 | - |

| C-O Stretch | ~1231 | - | 1000-1300 (ether) |

| C=C Stretch (Allyl) | - | - | ~1645 |

| C-N Stretch | - | 1230-1325 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 8-hydroxyquinoline and its derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring system.

The UV-Vis spectrum of 8-hydroxyquinoline itself shows absorption maxima that can be influenced by the solvent. researchgate.net For instance, in solvents like chloroform and THF, 5-formyl-8-hydroxyquinoline, an analog, displays an absorption maximum around 325 nm. In more polar solvents like ethanol (B145695) and DMF, an additional absorption band can appear at higher wavelengths (around 400 nm) due to hydrogen bonding interactions. rsc.org

The introduction of substituents on the quinoline ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Electron-donating groups generally cause a red-shift, while electron-withdrawing groups lead to a blue-shift. scispace.com For example, the addition of an acid to a solution of an 8-hydroxyquinoline derivative can cause a hypsochromic shift due to protonation, while the addition of a base can cause a bathochromic shift due to the formation of the phenolate (B1203915) anion. tandfonline.com

Upon complexation with metal ions, the UV-Vis spectrum of 8-hydroxyquinoline derivatives often shows a significant shift in the absorption bands, indicating the formation of a metal-ligand complex. researchgate.net

Interactive Data Table: UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline Analogs in Different Solvents

| Compound | Solvent | λmax (nm) rsc.org |

| 5-Formyl-8-hydroxyquinoline | Chloroform | ~325 |

| 5-Formyl-8-hydroxyquinoline | THF | ~325 |

| 5-Formyl-8-hydroxyquinoline | Ethanol | ~325, ~400 |

| 5-Formyl-8-hydroxyquinoline | DMF | ~325, ~400 |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and its analogs, thereby confirming their elemental composition. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

In the mass spectrum of a quinoline derivative, the molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound. chempap.orgcdnsciencepub.com The fragmentation pattern of the molecular ion can also provide valuable structural information. A common fragmentation pathway for quinoline itself is the loss of a molecule of hydrogen cyanide (HCN), resulting in a significant fragment ion. chempap.orgrsc.org

For substituted quinolines, the fragmentation pattern is influenced by the nature and position of the substituents. For example, methoxyquinolines often show the loss of a methyl radical (CH₃) followed by the loss of carbon monoxide (CO). cdnsciencepub.com In the case of this compound, fragmentation could involve cleavage of the ether bond or loss of the allyl group. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) for Chiral and Paramagnetic Complexes

When this compound or its analogs form complexes with metal ions, Circular Dichroism (CD) and Electron Paramagnetic Resonance (EPR) spectroscopy can be employed to study the chirality and paramagnetic properties of these complexes, respectively.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to study chiral molecules, which are non-superimposable on their mirror images. If a metal complex of an 8-hydroxyquinoline derivative is chiral, it will absorb left and right circularly polarized light differently, resulting in a CD spectrum. This technique is particularly useful for studying the stereochemistry of metal complexes and can provide information about the conformation of the ligands around the metal center. For instance, CD spectroscopy has been used to investigate the complex formation of a 5-nitro-8-hydroxyquinoline-proline hybrid with metal ions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy:

EPR spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as paramagnetic metal ions or organic radicals. If this compound forms a complex with a paramagnetic metal ion like Cu(II), EPR spectroscopy can be used to probe the electronic structure and coordination environment of the metal ion. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms. This technique has been applied to study the interaction of a 5-nitro-8-hydroxyquinoline-proline hybrid with Cu(II). nih.gov

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the crystal structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

For 8-hydroxyquinoline and its derivatives, X-ray diffraction studies have provided precise structural information. For example, the crystal structure of 5-(hydroxymethyl)-8-quinolinol hydrochloride reveals a nearly planar fused-ring system. nih.gov Studies on other derivatives, such as 5-azidomethyl-8-hydroxyquinoline, have also been conducted to determine their crystal structures. scispace.com These studies are crucial for understanding the packing of molecules in the solid state and for identifying intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material. Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline samples and can help distinguish between different crystalline forms or polymorphs. mdpi.com

Biological Activity Research of 5 Allyloxy Methyl Quinolin 8 Ol and Its Derivatives in Vitro Focus

Antimicrobial Activities

Derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) have demonstrated significant antimicrobial properties, including antibacterial, antifungal, antiviral, and antiparasitic effects. nih.govresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of 5-((Allyloxy)methyl)quinolin-8-ol derivatives and related structures has been evaluated against a range of bacterial strains. A series of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives, which are structurally related to the target compound, were synthesized and screened for their in vitro antibacterial activity using the disc diffusion technique. researchgate.net The results indicated that several of these synthesized compounds exhibited very good antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics. researchgate.netjmaterenvironsci.com

Research suggests that the activity against Gram-positive bacteria is often more pronounced than against Gram-negative bacteria. nih.gov This difference is attributed to the complex cytoplasmic membrane of Gram-negative bacteria, which can act as a barrier, blocking the transfer of the compounds. nih.gov The nature of substituents on the quinoline (B57606) ring system has a strong influence on the spectrum and level of antibacterial activity. jmaterenvironsci.comnih.gov For instance, compounds with electron-donating substituents have been found to have higher activity against both Gram-positive and Gram-negative bacteria compared to those with electron-withdrawing groups. nih.gov

Specific examples of antibacterial activity from related 8-hydroxyquinoline derivatives include:

A hybrid molecule combining 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) showed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov

Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with MICs for 150 clinical isolates of Mycobacterium tuberculosis ranging from 0.062 to 0.25 μg/ml. nih.gov The MIC₅₀ and MIC₉₀ were 0.125 and 0.25 μg/ml, respectively, including against multidrug-resistant strains. nih.gov

| Compound/Derivative | Bacterial Strain(s) | Activity Measurement | Result | Citation(s) |

| 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Gram-positive & Gram-negative | Disc Diffusion | Good antibacterial activity | researchgate.netjmaterenvironsci.com |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. epidermidis, S. aureus, E. faecalis, E. faecium | MIC | 4–16 µg/mL | nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (150 clinical isolates) | MIC | 0.062–0.25 µg/mL | nih.gov |

| 8-hydroxyquinoline | Mycobacterium bovis BCG | MIC | 0.3 µg/mL | nih.gov |

| 5-nitro-8-hydroxyquinoline | Mycobacterium bovis BCG | MIC | 1.9 µg/mL | nih.gov |

Antifungal Activity

The antifungal properties of 8-hydroxyquinoline derivatives have been well-documented. mdpi.com In one study, 2-Methyl-8-quinolinol and its derivatives with various substituents at the 5- and 7-positions were tested against five fungal species. nih.gov The 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were identified as the most potent fungitoxic compounds in the series. nih.gov Generally, the 2-methyl analogues were found to be less active than the corresponding 8-quinolinols without the methyl group. nih.gov

Another study synthesized novel 3,4,5-trisubstituted triazole derivatives bearing an 8-hydroxyquinoline ring. nih.gov These compounds were tested against four species of Candida. nih.gov The results showed that these derivatives exhibited low to moderate antifungal activity, with MIC values ranging from 31.25 to 1000 mg/mL, which was less potent than the standard drug, fluconazole. nih.gov Additionally, 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has been noted for its good antifungal properties against a large number of fungi, including Candida spp., dermatophytes, and the esca disease-causing fungi P. chlamydospora and P. aleophilum. mdpi.com

| Compound/Derivative | Fungal Strain(s) | Activity Measurement | Result | Citation(s) |

| 5,7-dichloro-2-methyl-8-quinolinol | A. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes | MIC (µg/mL) | 0.8, 0.4, 0.2, 0.2, 0.4 | nih.gov |

| 5,7-dibromo-2-methyl-8-quinolinol | A. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes | MIC (µg/mL) | 0.8, 0.4, 0.2, 0.2, 0.4 | nih.gov |

| 5-iodo-2-methyl-8-quinolinol | A. niger, A. oryzae, T. viride, M. verrucaria, T. mentagrophytes | MIC (µg/mL) | 3.1, 1.6, 0.8, 0.8, 0.8 | nih.gov |

| Triazole-8-hydroxyquinoline derivatives | C. glabrata, C. parapsilosis, C. albicans, C. krusei | MIC | 31.25–1000 mg/mL | nih.gov |

Antiviral Activity

Research into the antiviral capabilities of 8-hydroxyquinoline derivatives has shown activity against several viruses. Bihalogenated 8-hydroxyquinolines have been reported to inhibit the RNA-dependent DNA polymerase of the respiratory syncytial virus, an effect potentially mediated by metal chelation. nih.gov

More specific studies have evaluated novel quinoline derivatives against the dengue virus. Two 5,7-dichloro-8-hydroxyquinoline derivatives, one with a 2-isopropyl and another with a 2-isobutyl substituent, were tested in vitro against the dengue virus serotype 2 (DENV2). nih.gov Both compounds showed significant inhibitory activity, with the 2-isopropyl substituted derivative exhibiting a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM. nih.gov Other studies have focused on the H5N1 influenza virus, finding that derivatives with electron-withdrawing substituents and increased lipophilicity showed maximal activity with low cytotoxicity. nih.gov

| Compound/Derivative | Virus | Activity Measurement | Result | Citation(s) |

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue virus serotype 2 (DENV2) | IC₅₀ | 3.03 µM | nih.gov |

| Bihalogenated 8-hydroxyquinolines | Respiratory Syncytial Virus | Mechanism | Inhibition of RNA-dependent DNA polymerase | nih.gov |

Antiparasitic Activity

8-Aminoquinolines are a significant class of antiparasitic agents. nih.gov A study on the racemic compound (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (B1194679) (NPC1161C) and its individual enantiomers evaluated their activity against several parasites. nih.gov The (−)-enantiomer proved to be severalfold more active than the (+)-enantiomer in murine models of Plasmodium berghei (malaria), Pneumocystis carinii, and Leishmania donovani infection. nih.gov

Furthermore, bis-quinoline derivatives have shown antileishmanial activity, and 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane was highlighted as a potential lead compound for developing new leishmanicidal drugs. nih.gov In the search for treatments for Human African Trypanosomiasis, caused by Trypanosoma brucei, heterobimetallic Pd-Fe compounds containing 8-hydroxyquinolyl ligands were developed. rsc.org These compounds displayed potent activity, with IC₅₀ values against bloodstream T. brucei ranging from 0.33 to 1.2 μM, making them 2- to 45-fold more potent than the drug nifurtimox. rsc.org

| Compound/Derivative | Parasite | Activity Measurement | Result | Citation(s) |

| NPC1161C (-)-enantiomer | Plasmodium berghei, Pneumocystis carinii, Leishmania donovani | In vivo murine models | More active than (+)-enantiomer | nih.gov |

| Pd-Fe complexes with 8-hydroxyquinolyl ligands | Trypanosoma brucei | IC₅₀ | 0.33–1.2 μM | rsc.org |

| 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane | Leishmania species | In vitro/In vivo studies | Identified as a potential lead compound | nih.gov |

Anticancer Activities

Quinoline and its derivatives are versatile scaffolds for the design of anticancer agents that can act through various mechanisms, including the inhibition of kinases, topoisomerase, and tubulin polymerization. nih.gov The ability of these compounds to chelate metal ions is often linked to their antiproliferative activity. nih.gov

In Vitro Cytotoxicity against Specific Cancer Cell Lines

Numerous studies have confirmed the in vitro cytotoxicity of 8-hydroxyquinoline derivatives against a variety of human cancer cell lines. 8-Hydroxy-2-quinolinecarbaldehyde demonstrated notable cytotoxicity across a panel of cell lines, with particularly strong activity against the hepatocellular carcinoma cell line Hep3B. nih.gov

Metal complexes of these ligands often show enhanced activity. For example, zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines were reported as highly cytotoxic against hepatoma, ovarian, and non-small-cell lung cancer cells, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov Similarly, a series of 6- and 7-arylamino-5,8-quinolinediones were tested against drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines, showing high activity with IC₅₀ values between 0.59 and 1.52 µM. nih.gov

| Compound/Derivative | Cancer Cell Line(s) | Activity Measurement | Result | Citation(s) |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B (hepatocellular carcinoma) | MTS₅₀ | 6.25±0.034 µg/mL | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | MTS₅₀ | 12.5–25 µg/mL | nih.gov |

| 6- and 7-arylamino-5,8-quinolinediones | HeLaS3, KB-vin | IC₅₀ | 0.59–1.52 µM | nih.gov |

| Quinoline carboxamide derivative | MCF-7 (breast cancer) | IC₅₀ | 3.35 μM | nih.gov |

| Zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, ovarian, non-small-cell lung cancer | IC₅₀ | 1.4 nM to 32.13 μM | nih.gov |

Antioxidant Properties

The antioxidant potential of this compound and related compounds is a significant area of research. Antioxidants are crucial for mitigating the damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the human body.

Radical scavenging assays are standard in vitro methods used to evaluate the antioxidant capacity of chemical compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most commonly employed techniques. nih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. researchgate.netthaiscience.info

In the DPPH assay, the deep violet color of the DPPH radical solution diminishes in the presence of an antioxidant, a change that can be measured spectrophotometrically. mdpi.comresearchgate.net Similarly, the ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized by an antioxidant. researchgate.netresearchgate.net The extent of color change in both assays is proportional to the radical scavenging activity of the tested compound.

Studies on 8-hydroxyquinoline derivatives have demonstrated their potential as radical scavengers. For instance, novel 2-vinyl-8-hydroxyquinoline derivatives have been assessed for their antiradical properties using the DPPH method. nih.gov The results indicated that the introduction of electron-donating groups at the 2nd position influenced the antioxidant activities of these derivatives. nih.gov Furthermore, a study on a novel tetraphenolic compound, which shares structural similarities with quinoline derivatives in having hydroxyl groups, showed a direct correlation between the number of phenolic hydroxyl groups and the DPPH radical scavenging ability. nih.gov This suggests that the hydroxyl group on the quinoline ring is a key contributor to the antioxidant activity.

The following table provides an overview of the radical scavenging activity of related compounds, highlighting the effectiveness of phenolic structures in neutralizing free radicals.

| Compound/Extract | Assay | Activity/EC50 | Reference |

| 5-DPSS | DPPH | EC50 = 7.10 ± 0.16 µg/mL | researchgate.net |

| 3-DPSS | ABTS | EC50 = 1.36 ± 0.08 µg/mL | researchgate.net |

| 5-DPS | OH• | EC50 = 44.9 ± 3.3 µg/mL | researchgate.net |

| MPBHQ | DPPH | EC50 = 24.35 µg/mL | nih.gov |

| MPBHQ | ABTS | EC50 = 24.35 µg/mL | nih.gov |

Enzyme Inhibition Studies

The inhibitory effects of this compound and its derivatives on various enzymes have been investigated to understand their therapeutic potential against different diseases.

DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria that is essential for DNA replication, and it serves as a validated target for antibacterial drugs like quinolones. nih.govmdpi.com This enzyme introduces negative supercoils into DNA, a process necessary for bacterial proliferation. nih.gov The inhibition of DNA gyrase disrupts these vital functions, leading to bacterial cell death. Quinolone antibiotics function by stabilizing the complex formed between DNA gyrase and DNA, which in turn blocks replication. mdpi.com Research has focused on identifying novel DNA gyrase inhibitors to combat the rise of antibiotic-resistant bacterial strains. nih.govmdpi.com Studies have shown that certain quinoline derivatives can inhibit the supercoiling activity of DNA gyrase. For example, quinoline acetohydrazide-hydrazone derivatives have been synthesized and evaluated as DNA gyrase inhibitors, with some compounds showing potent inhibition of S. aureus DNA gyrase A. rsc.org

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme targeted in antimicrobial and anticancer therapies. nih.govresearchgate.net It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides and certain amino acids. nih.govresearchgate.net The inhibition of DHFR disrupts DNA synthesis and cell proliferation. While many DHFR inhibitors have been developed, the search for new and more selective inhibitors continues to be an active area of research to address drug resistance. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Both AChE and BuChE are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). In neurodegenerative conditions like Alzheimer's disease, the inhibition of these enzymes can increase acetylcholine levels in the brain, which is a therapeutic strategy to manage cognitive symptoms. nih.govnih.gov While AChE is the primary enzyme for acetylcholine hydrolysis under normal conditions, BuChE's role becomes more significant in the advanced stages of Alzheimer's disease. nih.gov

Research has explored 8-hydroxyquinoline derivatives as potential inhibitors of these cholinesterases. A study on novel 8-hydroxyquinoline derivatives, designed by combining structural features of the anti-Alzheimer's drug donepezil (B133215) and clioquinol (B1669181), revealed that many of these hybrid compounds selectively target human butyrylcholinesterase at micromolar concentrations. nih.gov Specifically, compounds like 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline and its analogs demonstrated the ability to inhibit BuChE. nih.gov

The following table summarizes the inhibitory activity of some quinoline derivatives against cholinesterases.

| Compound | Enzyme | Inhibition (IC50) | Reference |

| QN8 | hrAChE | 0.29 ± 0.02 µM | nih.gov |

| QN8 | hrBuChE | 12.73 ± 0.45 µM | nih.gov |

| 1b | hBuChE | Micromolar concentrations | nih.gov |

| 2b | hBuChE | Micromolar concentrations | nih.gov |

| 3a | hBuChE | Micromolar concentrations | nih.gov |

Mechanistic Investigations of Biological Action (In Vitro)

Understanding the underlying mechanisms of how these compounds exert their biological effects is crucial for their development as therapeutic agents.

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a fundamental aspect of their biological activity. dovepress.comnih.gov Metal ions like copper and zinc are essential for various biological processes, but their imbalance is linked to several diseases, including neurodegenerative disorders and cancer. nih.govresearchgate.net The 8-hydroxyquinoline scaffold contains a nitrogen atom in the quinoline ring and a phenolate (B1203915) oxygen atom, which act as electron donor sites, enabling the chelation of divalent metal ions. dovepress.comnih.gov

This metal-chelating property is believed to be central to the antimicrobial and anticancer effects of these compounds. For example, the antimicrobial action of some 8-hydroxyquinolines is thought to involve the chelation of iron, depriving microbes of this essential nutrient. nih.gov In the context of cancer, the anticancer effects of derivatives like clioquinol are associated with their ability to chelate copper and zinc ions. dovepress.comnih.gov

In neurodegenerative diseases such as Alzheimer's, metal chelation plays a dual role. Firstly, by chelating copper and zinc, these compounds can inhibit the metal-induced aggregation of misfolded proteins like β-amyloid. dovepress.com Secondly, they can act as metal chaperones, helping to redistribute metal ions within cells and activate neuroprotective pathways. dovepress.com Several 8-hydroxyquinoline derivatives, including clioquinol and its analogs, have been shown to chelate copper(II) and zinc(II) in vitro. nih.gov This chelation ability, combined with their antioxidant properties, makes them promising candidates for further investigation as multitarget agents for neurodegenerative diseases. nih.gov

Interactions with Cellular Components (e.g., DNA, Proteins)

The biological activity of 8-hydroxyquinoline derivatives is frequently linked to their interactions with essential cellular macromolecules such as DNA and proteins. These interactions can disrupt normal cellular functions, leading to effects like cytotoxicity in cancer cells or inhibition of microbial growth.

The interaction of 8HQ derivatives with proteins is another crucial aspect of their biological activity. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are often used as model proteins to study drug-protein interactions, which are critical for the distribution and bioavailability of a compound. Studies on cloxyquin (5-chloro-8-hydroxyquinoline) have shown that it binds to BSA, with hydrophobic interactions playing a major role in the complex formation nih.gov. The quinoline ring and hydroxyl group of cloxyquin were found to participate in π–π stacking and hydrogen bonding with amino acid residues of the protein nih.gov. Similarly, 5-amino-8-hydroxyquinoline has been shown to interact with BSA primarily through hydrogen bonding and electrostatic interactions nih.gov. It is plausible that this compound would also interact with serum albumins and other cellular proteins, a characteristic that could influence its biological effects.

A study on 5-alkoxymethyl-8-hydroxyquinoline derivatives, which are close structural analogs of this compound, demonstrated moderate antioxidant activities. This suggests a potential for interaction with reactive oxygen species (ROS), which can damage cellular components like DNA and proteins researchgate.netjmaterenvironsci.com. The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

| Compound/Derivative Class | Interaction Studied | Key Findings | Reference |

|---|---|---|---|

| Sulfonamide-substituted 8-hydroxyquinolines | DNA Binding (CT-DNA, plasmid) | Demonstrated interaction with DNA, suggesting potential for intercalative or groove binding. | |

| Cloxyquin (5-chloro-8-hydroxyquinoline) | Protein Binding (Bovine Serum Albumin) | Binds to BSA primarily through hydrophobic interactions, with contributions from π–π stacking and hydrogen bonding. nih.gov | nih.gov |

| 5-Amino-8-hydroxyquinoline | Protein Binding (Bovine Serum Albumin) | Interacts with BSA mainly via hydrogen bonding and electrostatic interactions. nih.gov | nih.gov |

| 5-Alkoxymethyl-8-hydroxyquinoline Derivatives | Antioxidant Activity (DPPH assay) | Exhibited moderate free radical scavenging activity, indicating potential to mitigate oxidative damage to cellular components. researchgate.netjmaterenvironsci.com | researchgate.netjmaterenvironsci.com |

Modulation of Efflux Pump Mechanisms (e.g., ABCG2)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of ATP-binding cassette (ABC) transporters is a major contributing factor. These transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), function as efflux pumps that actively remove a wide range of anticancer drugs from the cell, thereby reducing their efficacy. The development of inhibitors for these efflux pumps is a promising strategy to overcome MDR.

While there is no direct evidence of this compound modulating ABCG2, research on other quinoline and 8-hydroxyquinoline derivatives suggests that this class of compounds has the potential to interact with and inhibit ABC transporters. For instance, certain quinazoline (B50416) derivatives have been identified as potent inhibitors of ABCG2, with IC50 values in the nanomolar range nih.gov. Studies on primaquine (B1584692) derivatives have also demonstrated selective inhibition of the ABCG2 transporter, leading to the reversal of multidrug resistance in tumor cells mdpi.com.

The mechanism of inhibition can vary, with some compounds acting as competitive or non-competitive inhibitors of substrate binding, while others may interfere with the ATP hydrolysis that powers the pump. The structural features of the quinoline scaffold appear to be conducive to interaction with the binding pockets of ABC transporters. It is conceivable that this compound could exhibit similar inhibitory activity against ABCG2, which would be a significant finding for its potential application in combination with chemotherapy. However, dedicated in vitro studies are necessary to confirm this hypothesis and to elucidate the specific mechanism of action.

| Compound Class | Efflux Pump | Observed Effect | Reference |

|---|---|---|---|

| Quinazoline Derivatives | ABCG2 | Potent inhibition, with IC50 values as low as 55 nM for some derivatives. nih.gov | nih.gov |

| Primaquine Derivatives | ABCG2 | Selective inhibition of ABCG2, leading to reversal of multidrug resistance. mdpi.com | mdpi.com |

Applications of 5 Allyloxy Methyl Quinolin 8 Ol Derivatives in Advanced Chemical Research

Fluorescent Chemosensors for Metal Ions

The development of fluorescent chemosensors for the selective and sensitive detection of metal ions is a significant area of research due to the crucial roles these ions play in biological and environmental systems. Derivatives of 5-((Allyloxy)methyl)quinolin-8-ol are promising candidates for the design of such sensors, leveraging the inherent fluorescence and metal-chelating ability of the 8-hydroxyquinoline (B1678124) (8-HQ) core.

Design Principles and Sensing Mechanisms

The design of fluorescent chemosensors based on 8-hydroxyquinoline derivatives revolves around modulating the photophysical properties of the fluorophore upon metal ion binding. Several key mechanisms are often employed, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov

In a typical PET sensor, a receptor unit is linked to a fluorophore. In the absence of a target metal ion, the fluorescence of the fluorophore is "turned off" or quenched due to electron transfer from the receptor. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. For 8-hydroxyquinoline derivatives, the nitrogen and oxygen atoms can act as the binding site for the metal ion, and the allyloxy group can be functionalized to fine-tune the sensor's selectivity and sensitivity.

The ESIPT mechanism is another important principle in the design of 8-HQ based sensors. 8-hydroxyquinoline itself exhibits weak fluorescence due to an efficient ESIPT from the hydroxyl group to the quinoline (B57606) nitrogen atom in the excited state. mdpi.com When a metal ion coordinates with the hydroxyl and nitrogen atoms, this proton transfer is blocked, resulting in a significant enhancement of fluorescence. This chelation-enhanced fluorescence (CHEF) is a common sensing mechanism for these types of compounds.

Furthermore, the introduction of different substituents on the 8-hydroxyquinoline ring can modulate the electronic properties of the molecule, thereby influencing its binding affinity and selectivity for different metal ions. The allyloxy methyl group at the 5-position can be further modified to create more complex and selective receptor sites.

Detection of Biologically and Environmentally Important Metal Ions

Derivatives of 8-hydroxyquinoline have been extensively studied for the detection of a variety of biologically and environmentally significant metal ions. For instance, zinc (Zn²⁺) is an essential trace element in biological systems, and its dysregulation is associated with several diseases. Fluorescent probes based on 8-amidoquinoline derivatives have shown potential as receptors for zinc ions due to their fast reactivity, good selectivity, and biocompatibility. researchgate.net The design of these sensors often relies on the CHEF mechanism, where the coordination of Zn²⁺ with the quinoline nitrogen and the deprotonated hydroxyl group enhances the fluorescence intensity.

Similarly, aluminum (Al³⁺) is a widespread element in the environment and has been linked to neurotoxicity. Researchers have developed fluorescent chemosensors for the detection of Al³⁺. nih.gov The interaction between the sensor and Al³⁺ can lead to a "turn-on" fluorescence response, allowing for sensitive detection.

The detection of heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) in environmental samples is of utmost importance due to their high toxicity. researchgate.netmdpi.com While specific studies on this compound for these ions are not abundant, the general principles of 8-hydroxyquinoline-based sensors suggest their potential applicability. The selectivity for a particular metal ion can be engineered by modifying the structure of the ligand, for example, by introducing specific functional groups that have a high affinity for the target ion.

Opto-Electronic Materials

The unique photophysical properties of metal complexes of 8-hydroxyquinoline and its derivatives have made them a cornerstone in the development of opto-electronic materials. These materials are crucial for a range of applications, most notably in organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Metal complexes of 8-hydroxyquinoline, particularly the aluminum complex tris(8-hydroxyquinolinato)aluminum (Alq₃), are widely used as emissive and electron-transporting materials in OLEDs. researchgate.net The coordination of the metal ion with the 8-hydroxyquinoline ligand results in highly fluorescent and stable complexes.

Derivatives of this compound are attractive for OLED applications because the substituent at the 5-position allows for the tuning of the material's properties. For instance, the synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines and their coordination with Al(III) has been reported. researchgate.net These complexes are soluble and stable in common organic solvents and exhibit green luminescence with high quantum yields. researchgate.net The allyloxy group in this compound provides a handle for further functionalization, which could be used to attach the molecule to a polymer backbone or to introduce other functional groups to enhance charge transport or modify the emission color.

Zinc(II) complexes of 8-hydroxyquinoline derivatives have also been investigated for their potential in OLEDs. These complexes can serve as both emitters and electron carriers, with some showing electron transport capabilities superior to those of aluminum complexes. The use of a zinc complex of a 2-methyl-8-quinolinol derivative as a dopant in an OLED has been shown to produce green electroluminescence.

Photophysical Properties and Substituent Effects on Luminescence

The photophysical properties of 8-hydroxyquinoline derivatives and their metal complexes, such as their absorption and emission wavelengths, fluorescence quantum yields, and lifetimes, are highly dependent on the nature and position of the substituents on the quinoline ring.

The introduction of an electron-donating group on the 8-hydroxyquinoline ring can enhance the luminescence intensity of its corresponding metal complexes. nih.gov Conversely, an electron-withdrawing group tends to have the opposite effect. nih.gov This is because the electronic nature of the substituent influences the energy levels of the molecular orbitals involved in the electronic transitions.

For example, a study on ether and ester derivatives of 8-hydroxyquinoline revealed that the fluorescence intensity is dependent on the O-substituent. mdpi.com Ether derivatives generally show higher fluorescence compared to 8-hydroxyquinoline itself, which is attributed to the suppression of the ESIPT quenching pathway. mdpi.com The allyloxy group in this compound, being an ether linkage, would be expected to contribute to enhanced fluorescence upon metal complexation.

The luminescence color can also be tuned by modifying the substituents. For instance, the introduction of different substituents on the quinoline ring can shift the emission wavelength of the resulting metal complexes, allowing for the generation of different colors of light in OLEDs. researchgate.net

Corrosion Inhibition Studies

The protection of metals from corrosion is a critical industrial challenge, and the use of organic inhibitors is a common and effective strategy. Quinoline derivatives have been extensively studied as corrosion inhibitors, particularly for mild steel in acidic environments. jmaterenvironsci.comabechem.comnih.gov

The mechanism of corrosion inhibition by these organic molecules involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. jmaterenvironsci.comabechem.com This adsorption is facilitated by the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons in the aromatic rings of the quinoline moiety, which can interact with the vacant d-orbitals of the metal. jmaterenvironsci.com

Derivatives of this compound are expected to be effective corrosion inhibitors due to the presence of the 8-hydroxyquinoline core. A study on 5-alkoxymethyl-8-hydroxyquinoline derivatives, which are structurally very similar to this compound, has demonstrated their excellent corrosion inhibition performance for carbon steel in a 1 M HCl solution. nih.govrsc.org

These studies have shown that 5-alkoxymethyl-8-hydroxyquinoline derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.govrsc.org The inhibition efficiency of these compounds increases with their concentration. nih.govrsc.org The adsorption of these inhibitors on the steel surface was found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govrsc.org

The following table summarizes the inhibition efficiencies of some 5-alkoxymethyl-8-hydroxyquinoline derivatives at an optimal concentration of 10⁻³ M in 1 M HCl. nih.govrsc.org

| Compound | Inhibition Efficiency (%) |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 94 |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | 89 |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | 81 |

The data indicates that the length of the alkyl chain in the alkoxymethyl substituent influences the inhibition efficiency, with longer chains providing better protection. This suggests that this compound, with its allyl group, would also be an effective corrosion inhibitor.

Analytical Chemistry Applications

Derivatives of this compound are part of the broader family of 8-hydroxyquinoline (8-quinolinol) compounds, which are renowned for their applications in analytical chemistry. scispace.comjst.go.jp The chelating properties endowed by the nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position allow these molecules to form stable complexes with a wide variety of metal ions. scispace.com This characteristic is fundamental to their use in both qualitative and quantitative analytical methods, including gravimetric analysis and solvent extraction of metal ions. scispace.com

Gravimetric Analysis and Metal Ion Extraction

The ability of 8-hydroxyquinoline and its derivatives to form insoluble metal chelates has established them as valuable reagents in gravimetric analysis. scispace.com This classical analytical technique relies on the selective precipitation of a metal ion from a solution, followed by the weighing of the resulting precipitate to determine the original concentration of the metal. For instance, 8-hydroxyquinoline is a well-known precipitating agent for aluminum. semanticscholar.orgresearchgate.net The general principle involves the reaction of the 8-hydroxyquinoline derivative with the metal ion in a solution under controlled pH conditions to ensure the quantitative precipitation of the metal chelate. The precipitate is then filtered, washed, dried, and weighed. The stoichiometry of the metal-ligand complex allows for the calculation of the amount of metal present in the original sample.

In the realm of separation science, 8-hydroxyquinoline derivatives are extensively used as extractants in liquid-liquid extraction processes to separate and preconcentrate metal ions from aqueous solutions. scispace.comjst.go.jp This technique is crucial for sample cleanup, preconcentration of trace metals, and the separation of interfering ions prior to instrumental analysis.

A study on a closely related compound, 5-octyloxymethyl-8-quinolinol (HO8Q), provides insight into the potential application of this compound in metal ion extraction. Research has demonstrated the effectiveness of 5-octyloxymethyl-8-quinolinol in the extraction of rare-earth ions. researchgate.net In one study, the extraction behavior of dysprosium (Dy), neodymium (Nd), and europium (Eu) was investigated using 5-octyloxymethyl-8-quinolinol in both a conventional organic solvent (n-dodecane) and an ionic liquid ([C8mim][Tf2N]). researchgate.net

The results indicated that the ionic liquid system exhibited a significantly higher extraction ability for the heavy rare earth element dysprosium and a greater selectivity between dysprosium and neodymium. researchgate.net The separation factor (β), which is a measure of the ability of the extraction system to separate two different metal ions, was notably enhanced in the ionic liquid system compared to the n-dodecane system. researchgate.net

The extraction efficiency was also found to be enhanced by the addition of a synergistic agent, such as tri-n-octylphosphine oxide (TOPO). researchgate.net The following table summarizes the key findings from the extraction of rare-earth ions with 5-octyloxymethyl-8-quinolinol.

Table 1. Extraction of Rare-Earth Ions with 5-octyloxymethyl-8-quinolinol (HO8Q)

| Metal Ion | Extracting Phase | Separation Factor (β) | Observations |

|---|---|---|---|

| Dy(III) | [C8mim][Tf2N] (Ionic Liquid) | βDy/Nd: 108 | Higher extraction ability and selectivity for heavy rare earths. researchgate.net |

| Nd(III) | [C8mim][Tf2N] (Ionic Liquid) | The color of the extracting phase changed from colorless to light yellow upon extraction. researchgate.net | |

| Eu(III) | n-dodecane | Lower separation factors compared to the ionic liquid system. | Extraction efficiency was enhanced with the addition of TOPO. researchgate.net |

These findings for 5-octyloxymethyl-8-quinolinol suggest that this compound would likely exhibit similar chelating and extraction properties, making it a candidate for applications in the separation and determination of various metal ions.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies for Diversification

The diversification of the 8-hydroxyquinoline (B1678124) scaffold is crucial for exploring a wider range of biological activities. nih.govnih.gov Traditional synthetic routes are continuously being refined, and novel methodologies are being developed to introduce greater molecular complexity and diversity.

One promising approach involves multicomponent reactions, such as the Betti reaction, which allows for the construction of complex molecules in a single step from simple starting materials. nih.gov For instance, a 48-membered Betti-library of 8-hydroxyquinoline derivatives was synthesized using a formic acid-mediated coupling with various aromatic primary amines and (hetero)aromatic aldehydes. nih.gov This strategy not only enhances synthetic efficiency but also provides rapid access to a large number of analogs for biological screening. nih.gov

Another area of exploration is the hybridization of the 8-hydroxyquinoline moiety with other pharmacologically active scaffolds. nih.govmdpi.com For example, hybrid molecules incorporating both 8-hydroxyquinoline and ciprofloxacin (B1669076) have been synthesized via the Mannich reaction, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Similarly, the coupling of 8-hydroxyquinoline with coumarin (B35378) moieties has yielded compounds with potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, relevant for the treatment of Alzheimer's disease. nih.gov

Future efforts will likely focus on developing more stereoselective and regioselective synthetic methods to precisely control the three-dimensional arrangement of substituents on the quinoline (B57606) core. The use of novel catalysts, flow chemistry, and microwave-assisted synthesis will also play a significant role in accelerating the synthesis and purification of 8-hydroxyquinoline derivatives, enabling the rapid exploration of structure-activity relationships (SAR).

Integration of Artificial Intelligence in Drug Discovery and Design

Key applications of AI in this field include:

Virtual Screening and Molecular Modeling: AI algorithms can rapidly screen large virtual libraries of 8-hydroxyquinoline derivatives against specific biological targets, predicting their binding affinities and potential off-target effects. pharmafeatures.comnih.gov This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new 8-hydroxyquinoline-based molecules with desired pharmacological properties. aurigeneservices.com These models learn the underlying chemical rules from existing data and can generate novel structures that are synthetically feasible.

ADMET Prediction: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug development process. aurigeneservices.com

Personalized Medicine: By analyzing patient-specific data, AI can help in tailoring treatments with 8-hydroxyquinoline derivatives for maximum efficacy and minimal side effects. aurigeneservices.com

A notable example of AI's potential is the SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) framework developed by MIT researchers. mit.edu This algorithmic tool identifies optimal molecular candidates by minimizing synthetic cost while maximizing the likelihood of desired properties, streamlining the entire drug discovery process. mit.edu

Development of Next-Generation 8-Hydroxyquinoline-Based Research Tools

The unique properties of 8-hydroxyquinoline derivatives make them valuable as research tools for studying biological processes. Their ability to chelate metal ions and their inherent fluorescence are particularly useful for developing sensors and probes.

Future research will likely focus on creating more sophisticated and specific 8-hydroxyquinoline-based tools. This includes the development of fluorescent probes that can selectively detect specific metal ions, reactive oxygen species (ROS), or other biologically important molecules within living cells. The design of "turn-on" fluorescent probes, where the fluorescence is activated only upon binding to the target analyte, is a particularly active area of research.

Furthermore, 8-hydroxyquinoline derivatives can be functionalized with reactive groups to create covalent probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize the cellular targets of bioactive 8-hydroxyquinoline compounds, providing valuable insights into their mechanisms of action.

Advanced Mechanistic Elucidation via Multi-Omics Approaches

Understanding the precise molecular mechanisms by which 5-((Allyloxy)methyl)quinolin-8-ol and other 8-hydroxyquinoline derivatives exert their biological effects is crucial for their development as therapeutic agents. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, offer a powerful strategy for achieving this.

For instance, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression patterns in cells treated with an 8-hydroxyquinoline derivative, providing clues about the signaling pathways that are affected. Proteomics can identify the protein targets of the compound and any downstream changes in protein expression and post-translational modifications. Metabolomics can shed light on how the compound alters cellular metabolism.

By integrating these different layers of biological information, researchers can construct comprehensive models of the compound's mechanism of action. This systems-level understanding can help in identifying biomarkers for predicting treatment response and in designing combination therapies that are more effective than single-agent treatments. For example, studies have shown that 8-hydroxyquinoline and its derivatives can modulate the expression of calpain and calpastatin, offering neuroprotection against high glucose toxicity. peerj.com

Sustainable and Environmentally Benign Synthesis Initiatives

As the demand for novel chemical entities grows, so does the need for sustainable and environmentally friendly synthetic methods. The principles of green chemistry are increasingly being applied to the synthesis of 8-hydroxyquinoline derivatives to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Key strategies for sustainable synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, supercritical fluids, or ionic liquids.

Catalysis: Employing highly efficient and recyclable catalysts to reduce the stoichiometric use of reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the quinoline core.

Recent advancements have focused on methods that avoid high temperatures, high pressures, and the use of strong alkalis, which not only reduces the environmental impact but also lowers production costs and enhances safety. patsnap.com For example, a patented method describes the sulfonation of quinoline followed by hydrolysis and a catalyzed reaction with an inorganic strong alkali in the presence of an alcohol to produce 8-hydroxyquinoline, aiming to reduce waste and equipment requirements. patsnap.com

The development of continuous flow chemistry processes for the synthesis of 8-hydroxyquinoline derivatives is another promising avenue for improving sustainability and scalability.

Compound Names

| Compound Name |

| This compound |

| 8-Hydroxyquinoline (8-HQ) |

| Ciprofloxacin |

| Coumarin |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin |

| 8-hydroxy-2-quinolinecarbaldehyde |

| Quinoline-8-sulfonic acid |

| Clioquinol (B1669181) |

| Nitroxoline (B368727) |

Interactive Data Table: Research on 8-Hydroxyquinoline Derivatives

| Research Focus | Key Findings | References |

| Novel Synthesis | Multicomponent reactions like the Betti reaction enable rapid diversification of the 8-HQ scaffold. | nih.gov |

| Hybrid Molecules | Hybridization with ciprofloxacin yields potent antibacterial agents. | nih.govmdpi.com |

| AI in Drug Discovery | AI algorithms can accelerate the identification of novel drug candidates and predict their properties. | mdpi.comaurigeneservices.commit.edu |

| Neuroprotection | 8-HQ derivatives can protect against high glucose-induced neurotoxicity by modulating calpain and calpastatin. | peerj.com |

| Sustainable Synthesis | New methods aim to reduce waste and the use of harsh reaction conditions. | patsnap.com |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.